2,2',5,5'-Tetrachloro-4-biphenylol
Overview
Description
2,2’,5,5’-Tetrachloro-4-biphenylol is a chlorinated biphenyl compound with the molecular formula C12H6Cl4O. It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2, 2’, 5, and 5’ positions, and a hydroxyl group is attached at the 4 position. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachloro-4-biphenylol typically involves the chlorination of biphenyl followed by hydroxylation. One common method includes the direct chlorination of biphenyl in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce chlorine atoms at the desired positions. The resulting tetrachlorobiphenyl is then subjected to hydroxylation using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions to introduce the hydroxyl group at the 4 position .
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachloro-4-biphenylol may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2,2’,5,5’-Tetrachloro-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’,5,5’-Tetrachloro-4-biphenylol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions and environmental processes.
Biology: The compound is studied for its interactions with biological systems, including its effects on enzyme activity and cellular processes.
Medicine: Research is conducted to understand its potential toxicological effects and its role as an endocrine disruptor.
Mechanism of Action
The mechanism of action of 2,2’,5,5’-Tetrachloro-4-biphenylol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to estrogen receptors (ERα and ERβ), mimicking the effects of natural estrogens and disrupting normal hormonal functions.
Pathways Involved: It can activate or inhibit specific signaling pathways, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’-Tetrachlorobiphenyl: Another chlorinated biphenyl with chlorine atoms at different positions.
2,2’,6,6’-Tetrachlorobiphenyl: Similar structure but with chlorine atoms at the 2, 2’, 6, and 6’ positions.
3,3’,4,4’-Tetrachlorobiphenyl: Chlorine atoms are substituted at the 3, 3’, 4, and 4’ positions.
Uniqueness
2,2’,5,5’-Tetrachloro-4-biphenylol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to interact with estrogen receptors and its persistence in the environment make it a compound of significant interest in both scientific research and environmental studies .
Properties
IUPAC Name |
2,5-dichloro-4-(2,5-dichlorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSNFDCQYBBIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199272 | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',5,5'-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51274-68-1 | |
Record name | 4-Hydroxy-2,2′,5,5′-tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51274-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',5,5'-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',5,5'-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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